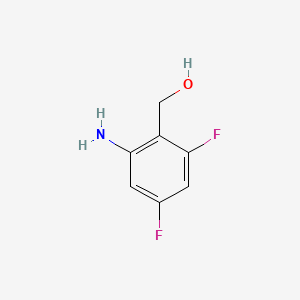

(2-Amino-4,6-difluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-4,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIHWRKHRPUHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Amino-4,6-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for (2-Amino-4,6-difluorophenyl)methanol, a valuable building block in medicinal chemistry and drug development. The presence of the difluorinated aminobenzyl alcohol moiety makes it a key intermediate for the synthesis of various biologically active compounds. This document outlines a two-step synthesis strategy, commencing with the formation of a key precursor followed by its reduction to the target molecule. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a research and development setting.

Synthesis Strategy

The synthesis of this compound can be approached through two primary pathways, both of which are detailed below.

Diagram of Overall Synthesis Pathways

Caption: Overview of the two primary synthetic pathways to this compound.

Pathway 1: Reduction of 2-Amino-4,6-difluorobenzoic Acid

This pathway involves the synthesis of 2-Amino-4,6-difluorobenzoic acid as a key intermediate, followed by its reduction to the target alcohol.

Step 1: Synthesis of 2-Amino-4,6-difluorobenzoic Acid

Experimental Protocol (Adapted from similar syntheses):

A detailed protocol for the synthesis of 2-Amino-4,6-difluorobenzoic acid is not explicitly available in the provided search results. However, a general approach would involve the following conceptual steps:

-

Nitration: A suitable difluorobenzene derivative would be nitrated to introduce a nitro group at the 2-position.

-

Oxidation/Functional Group Manipulation: The substituent at the 1-position would be converted to a carboxylic acid.

-

Reduction: The nitro group would be reduced to an amino group to yield the desired 2-Amino-4,6-difluorobenzoic acid.

Quantitative Data for Synthesis of 2-Amino-4-fluorobenzoic Acid (for reference):

| Parameter | Value | Reference |

| Starting Material | 3-chloro-4-fluoro-6-nitrobenzoic acid | JPH0586000A |

| Reducing Agent | Palladium on activated carbon, Hydrogen gas | JPH0586000A |

| Solvent | Methanol | JPH0586000A |

| Temperature | 60-100 °C | JPH0586000A |

| Pressure | 2-5 kg/cm ² | JPH0586000A |

| Reaction Time | 6 hours | JPH0586000A |

| Yield | 82-83% | JPH0586000A |

Step 2: Reduction of 2-Amino-4,6-difluorobenzoic Acid to this compound

The reduction of the carboxylic acid functional group in the presence of an amino group can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). General procedures for the reduction of amino acids to amino alcohols are well-established.[2][3]

Experimental Protocol (General Procedure for LiAlH₄ Reduction of Amino Acids): [2]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of Lithium Aluminum Hydride (LiAlH₄) (typically 1.5-3 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.

-

Addition of Amino Acid: A solution of 2-Amino-4,6-difluorobenzoic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is cooled in an ice bath and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Isolation: The resulting precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Quantitative Data (General yields for similar reductions):

| Parameter | Value | Reference |

| Reducing Agent | LiAlH₄ | Organic Syntheses, Coll. Vol. 8, p.204 (1993) |

| Solvent | Tetrahydrofuran (THF) | Organic Syntheses, Coll. Vol. 8, p.204 (1993) |

| Yield | 70-87% (for other amino acids) | Organic Syntheses, Coll. Vol. 8, p.204 (1993) |

Diagram of Pathway 1

Caption: Workflow for the reduction of 2-Amino-4,6-difluorobenzoic acid.

Pathway 2: Reduction of 2-Amino-4,6-difluorobenzaldehyde

This alternative pathway involves the synthesis of 2-Amino-4,6-difluorobenzaldehyde, which is then reduced to the target alcohol.

Step 1: Synthesis of 2-Amino-4,6-difluorobenzaldehyde

The synthesis of 2-Amino-4,6-difluorobenzaldehyde is not as commonly documented as the corresponding benzoic acid. However, a patent describes a method for the synthesis of 2-amino-3,4-difluorobenzaldehyde which could potentially be adapted.[4][5] This method involves the protection of the aldehyde group of a difluorobenzaldehyde, followed by directed ortho-lithiation, azidation, and subsequent reduction of the azide to an amine, and finally deprotection. A more direct, though potentially lower-yielding, approach could be the formylation of 1,3-difluoro-5-nitrobenzene followed by reduction of the nitro group. A procedure for the synthesis of 2,6-difluorobenzaldehyde from 1,3-difluorobenzene is also available and could be a starting point for introducing the amino group.[1]

Experimental Protocol (Conceptual, based on similar syntheses):

-

Starting Material: 1,3,5-Trifluorobenzene or a related difluorinated aromatic compound.

-

Introduction of the Amino Group: This could potentially be achieved through nitration followed by reduction, or through a directed ortho-metalation followed by reaction with an aminating agent.

-

Introduction of the Formyl Group: This could be achieved via a Vilsmeier-Haack reaction or by formylation of an organometallic intermediate.

Step 2: Reduction of 2-Amino-4,6-difluorobenzaldehyde to this compound

The reduction of an aldehyde to a primary alcohol is a standard transformation in organic synthesis and can be readily achieved using mild reducing agents such as Sodium Borohydride (NaBH₄).[6][7]

Experimental Protocol (General Procedure for NaBH₄ Reduction of Aldehydes): [6]

-

Reaction Setup: Dissolve 2-Amino-4,6-difluorobenzaldehyde in a suitable protic solvent such as methanol or ethanol in a round-bottom flask.

-

Addition of Reducing Agent: Cool the solution in an ice bath and add Sodium Borohydride (NaBH₄) (typically 1-1.5 equivalents) portion-wise while stirring.

-

Reaction: Allow the reaction to stir at room temperature for a few hours, monitoring the progress by TLC.

-

Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

-

Isolation: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (General yields for similar reductions):

| Parameter | Value | Reference |

| Reducing Agent | NaBH₄ | Organic Synthesis, CV 6, 606 (1988) |

| Solvent | Methanol or Ethanol | Organic Synthesis, CV 6, 606 (1988) |

| Yield | Typically >90% | General literature |

Diagram of Pathway 2

Caption: Workflow for the reduction of 2-Amino-4,6-difluorobenzaldehyde.

Conclusion

Both presented pathways offer viable routes to this compound. The choice of pathway may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Pathway 1, starting from the corresponding benzoic acid, is likely more robust and higher yielding, given the established methods for amino acid reduction. Pathway 2, via the benzaldehyde, might be more direct if a reliable synthesis for the aldehyde intermediate can be established. For both pathways, careful optimization of reaction conditions and purification procedures will be crucial for obtaining the final product in high purity and yield. Further investigation into specific, detailed experimental procedures for the synthesis of the key intermediates is recommended for successful implementation.

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. adichemistry.com [adichemistry.com]

- 4. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 5. EP3196189B1 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Physicochemical Properties of (2-Amino-4,6-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4,6-difluorophenyl)methanol (CAS No. 1260783-44-5) is a fluorinated aromatic amino alcohol. This document provides a concise overview of its known physicochemical properties, alongside representative experimental protocols for its synthesis and analysis. Due to the limited publicly available experimental data for this specific compound, the protocols provided are based on established chemical principles and methods for analogous structures. No specific biological activity or signaling pathway involvement has been documented in the reviewed literature.

Physicochemical Properties

The quantitative physicochemical data for this compound is sparse, with most available information being computationally predicted. These properties are essential for understanding its behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.

Table 1: Physicochemical Data for this compound

| Property | Value | Source & Notes |

| CAS Number | 1260783-44-5 | - |

| Molecular Formula | C₇H₇F₂NO | - |

| Molecular Weight | 159.13 g/mol | [1][2] |

| Boiling Point | 286.9 ± 35.0 °C | Predicted[1] |

| Melting Point | Not available | - |

| Density | 1.396 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 13.67 ± 0.20 | Predicted[1] |

| logP | Not available | - |

| Solubility | 5.84 mg/mL (0.0414 M) | Data for a similar compound, (5-Amino-2-fluorophenyl)methanol; may not be representative[3]. |

Representative Experimental Protocols

The following protocols are illustrative and based on general organic chemistry principles for the synthesis and analysis of similar compounds. They should be adapted and optimized for specific experimental conditions.

Synthesis Protocol: Reduction of 2-Amino-4,6-difluorobenzaldehyde

A plausible and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-amino-4,6-difluorobenzaldehyde, using a mild reducing agent such as sodium borohydride (NaBH₄).[3][4]

Objective: To synthesize this compound via the reduction of 2-amino-4,6-difluorobenzaldehyde.

Materials:

-

2-amino-4,6-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 1 equivalent of 2-amino-4,6-difluorobenzaldehyde in a suitable solvent like methanol or THF (approximately 10 volumes relative to the aldehyde).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is completely consumed. This typically takes a few hours.[3]

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 10 volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and quantifying compounds like this compound. A reverse-phase method is generally suitable for this type of molecule.[5][6][7]

Objective: To determine the purity of a sample of this compound using reverse-phase HPLC with UV detection.

Materials and Equipment:

-

This compound sample

-

HPLC-grade acetonitrile (MeCN)

-

HPLC-grade water

-

Formic acid or Phosphoric acid (for mobile phase modification)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[7]

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Mobile Phase Preparation: A typical mobile phase would be a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

-

HPLC Conditions:

-

Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative peak area of the main component.

Visualizations

As no specific signaling pathways involving this compound have been identified in the literature, a diagram of the proposed synthetic workflow is provided below.

References

- 1. benchchem.com [benchchem.com]

- 2. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. helixchrom.com [helixchrom.com]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Amino-4,6-difluorophenyl)methanol CAS number and structure

CAS Number: 1260783-44-5

Chemical Structure:

Figure 1: Chemical Structure of this compound

Figure 1: Chemical Structure of this compound

Introduction

This compound is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring an aniline moiety substituted with two fluorine atoms and a hydroxymethyl group, makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug design to enhance various pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorine's high electronegativity and relatively small size can influence a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and pKa.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a proposed synthetic route, and potential applications, with a focus on its relevance to the scientific and drug development community.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, based on its structure and data from analogous compounds, the following properties can be predicted.

Table 1: Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₇H₇F₂NO | Calculation |

| Molecular Weight | 159.14 g/mol | Calculation |

| Appearance | Expected to be a solid at room temperature | Analogy to similar aromatic alcohols |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, DMSO, and DMF | General solubility of polar organic compounds |

| Melting Point | Not reported; likely elevated due to aromaticity and hydrogen bonding capability | Comparison with related structures |

| pKa | The amino group's basicity is reduced by the electron-withdrawing fluorine atoms. | [4] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (likely 2H) in the aromatic region (δ 6.0-7.5 ppm), showing coupling to fluorine. - A singlet or doublet for the CH₂ group of the hydroxymethyl function (δ 4.0-5.0 ppm). - A broad singlet for the NH₂ protons (variable chemical shift). - A singlet or triplet for the OH proton (variable chemical shift). |

| ¹³C NMR | - Aromatic carbons exhibiting C-F coupling. - A signal for the CH₂OH carbon (δ ~60-70 ppm). |

| ¹⁹F NMR | - One or two signals in the typical range for aryl fluorides, showing coupling to aromatic protons and potentially to each other.[8][9][10][11][12] |

| FTIR (cm⁻¹) | - O-H stretch (broad, ~3200-3600).[13] - N-H stretches (two bands, ~3300-3500). - C-H aromatic stretches (~3000-3100). - C=C aromatic stretches (~1450-1600). - C-F stretches (~1100-1300). - C-O stretch (~1000-1200). |

| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z 159. - Fragments corresponding to the loss of H₂O, OH, and CH₂OH. |

Experimental Protocols

Proposed Synthesis: Reduction of 2-Amino-4,6-difluorobenzaldehyde

A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-amino-4,6-difluorobenzaldehyde (CAS 1260790-53-1).[14] This transformation can be achieved using various reducing agents. A standard and mild procedure would involve the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

Materials:

-

2-Amino-4,6-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4,6-difluorobenzaldehyde (1.0 equivalent) in anhydrous methanol or ethanol under a nitrogen atmosphere.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture again to 0 °C and carefully quench the excess NaBH₄ by the slow addition of deionized water.

-

Extraction: Remove the solvent under reduced pressure using a rotary evaporator. To the aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualization of Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for preparing this compound.

Caption: Proposed synthesis of this compound.

Hypothetical Application in a Kinase Inhibition Assay

Given that fluorinated anilines are common scaffolds in kinase inhibitors, the following diagram illustrates a hypothetical experimental workflow to assess the inhibitory potential of this compound or its derivatives against a target kinase.

Caption: Hypothetical workflow for kinase inhibition screening.

Applications in Research and Drug Development

While specific applications for this compound are not yet widely reported, its structural motifs suggest several potential uses in the pharmaceutical and chemical industries.

-

Medicinal Chemistry Building Block: The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The presence of amino, hydroxyl, and fluoro groups provides multiple points for chemical modification, allowing for the construction of diverse chemical libraries for drug screening.

-

Kinase Inhibitors: The aminophenyl scaffold is a common feature in many kinase inhibitors used in oncology. The fluorine atoms can enhance binding to the ATP-binding pocket and improve metabolic stability.

-

Agrochemicals: Fluorinated compounds have also found extensive use in the agrochemical industry as herbicides, insecticides, and fungicides.

-

Materials Science: Aromatic diamines and amino alcohols can be used as monomers in the synthesis of high-performance polymers.

The strategic placement of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[2] Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of the amino group, which can be crucial for optimizing a drug's solubility and permeability.[4]

Conclusion

This compound is a promising, albeit not yet extensively studied, chemical entity. Its value lies in its potential as a versatile building block for the synthesis of novel, fluorinated compounds with desirable biological activities. While detailed experimental data is currently sparse, this guide provides a foundational understanding of its predicted properties and a practical, proposed route for its synthesis. As the demand for sophisticated fluorinated intermediates continues to grow in the pharmaceutical and agrochemical sectors, compounds like this compound are poised to play an increasingly important role in the development of next-generation chemical products. Further research into its reactivity and biological properties is warranted to fully unlock its potential.

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Importance of Fluorine in Benzazole Compounds | MDPI [mdpi.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. calpaclab.com [calpaclab.com]

A Technical Guide to the Spectroscopic Characterization of Fluorinated Phenylmethanols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. The introduction of fluorine atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Spectroscopic analysis is a cornerstone of chemical research, providing essential information for structural elucidation and purity assessment. This technical guide presents a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (2,4-Difluorophenyl)methanol. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also provided to aid researchers in their laboratory practices.

Spectroscopic Data of (2,4-Difluorophenyl)methanol

The following tables summarize the key spectroscopic data for (2,4-Difluorophenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for (2,4-Difluorophenyl)methanol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly available in search results |

Table 2: ¹³C NMR Data for (2,4-Difluorophenyl)methanol

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results |

Note: While the search results indicate the availability of NMR spectra, the specific peak assignments and coupling constants are not detailed. Researchers should refer to the primary spectral data for full interpretation.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for (2,4-Difluorophenyl)methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not available in search results | O-H stretch, C-H (aromatic) stretch, C-F stretch, C-O stretch |

Note: The IR spectrum will prominently feature a broad O-H stretching band characteristic of alcohols, along with absorptions corresponding to the aromatic C-H and C-F bonds.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (2,4-Difluorophenyl)methanol

| m/z | Relative Intensity (%) | Fragment |

| 144 | ~50 | [M]⁺ (Molecular Ion) |

| 115 | ~100 | [M - CHO]⁺ |

| 101 | ~20 | [M - CH₂OH - H]⁺ |

| Other fragments not detailed in search results |

Note: The mass spectrum shows the molecular ion peak at m/z 144, consistent with the molecular weight of (2,4-Difluorophenyl)methanol. The base peak at m/z 115 corresponds to the loss of a formyl radical.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the analysis of small molecules like (2,4-Difluorophenyl)methanol, the following procedure is typical:

-

Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.[1] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[1] Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug.

-

Instrument Setup: The data for (2,4-Difluorophenyl)methanol was acquired on a BRUKER AC-300 instrument.[2] Standard acquisition parameters are set, including the appropriate number of scans and relaxation delays.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) and thin-film are common methods for obtaining IR spectra of solid samples.

ATR-IR Method:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using a clamp to ensure good contact between the sample and the crystal.[3]

-

Spectrum Acquisition: Collect the IR spectrum of the sample.[4]

Thin Solid Film Method:

-

Sample Preparation: Dissolve a small amount of the solid (around 50 mg) in a volatile solvent like methylene chloride.[5]

-

Film Deposition: Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[5]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5]

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. The sample is vaporized by heating.[6]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for chemical synthesis, purification, and spectroscopic analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. 2,4-Difluorobenzyl alcohol | C7H6F2O | CID 91867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Unveiling the Potential of (2-Amino-4,6-difluorophenyl)methanol in Research and Development

(2-Amino-4,6-difluorophenyl)methanol , a fluorinated aromatic amino alcohol, presents itself as a valuable building block for researchers and scientists, particularly those engaged in drug discovery and development. Its unique substitution pattern, featuring an amino group and two fluorine atoms on the phenyl ring, offers intriguing possibilities for molecular design and optimization. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential applications, with a focus on its role in medicinal chemistry.

Commercial Availability

This compound is commercially available from various chemical suppliers, facilitating its accessibility for research and development purposes. The compound is typically offered in research quantities with purity specifications suitable for laboratory use.

| Supplier | CAS Number | Purity | Additional Information |

| VEGPHARM | 1260783-44-5 | Not specified | Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS) available upon request.[1] |

| Zibo Hangyu Biotechnology Development Co., Ltd | 1260783-44-5 | Not specified | Inquire for details. |

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, its fundamental properties can be derived from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₂NO | Calculated |

| Molecular Weight | 159.14 g/mol | Calculated |

| CAS Number | 1260783-44-5 | VEGPHARM[1] |

The Strategic Role of Fluorine in Drug Design

The presence of fluorine atoms in this compound is of significant interest to medicinal chemists. The strategic incorporation of fluorine into drug candidates can profoundly influence their pharmacological profile. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, impact molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative degradation.[2][3][4][5][6] These modifications can lead to improved potency, selectivity, and pharmacokinetic properties of a drug molecule. The difluoro substitution pattern on the phenyl ring of the target compound offers a unique electronic environment that can be exploited in the design of novel therapeutics.

Hypothetical Synthesis Protocol

Hypothetical Method: Reduction of 2-Nitro-4,6-difluorobenzaldehyde

This proposed method involves a two-step process starting from 2-nitro-4,6-difluorobenzaldehyde:

-

Step 1: Reduction of the Aldehyde to an Alcohol. The aldehyde functional group is selectively reduced to a primary alcohol.

-

Step 2: Reduction of the Nitro Group to an Amine. The nitro group is subsequently reduced to a primary amine to yield the final product.

Detailed Hypothetical Protocol:

-

Step 1: Synthesis of (2-Nitro-4,6-difluorophenyl)methanol

-

To a solution of 2-nitro-4,6-difluorobenzaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude (2-nitro-4,6-difluorophenyl)methanol, which can be purified by column chromatography.

-

-

Step 2: Synthesis of this compound

-

(2-Nitro-4,6-difluorophenyl)methanol (1.0 eq) is dissolved in ethanol, and palladium on carbon (10 mol%) is added.

-

The mixture is stirred under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to afford the desired this compound. Further purification can be achieved by recrystallization or column chromatography.

-

Caption: Hypothetical two-step synthesis of this compound.

Application in Drug Discovery Workflow

Fluorinated building blocks like this compound are valuable starting materials or intermediates in the drug discovery process. Their incorporation into lead compounds can be a key strategy in lead optimization to enhance desired pharmacological properties.

The general workflow for utilizing such a building block can be visualized as follows:

Caption: General workflow illustrating the use of fluorinated building blocks in drug discovery.

References

Stability and Storage of (2-Amino-4,6-difluorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4,6-difluorophenyl)methanol is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. The presence of both an amino and a hydroxymethyl group on a difluorinated benzene ring suggests potential stability challenges, including susceptibility to oxidation, light-induced degradation, and reactions related to its functional groups. This technical guide provides a comprehensive overview of the known and predicted stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment. Due to the limited publicly available stability data for this specific molecule, this guide draws upon established principles for analogous compounds, including fluorinated aromatic amines and substituted benzyl alcohols.

Introduction

The stability of chemical intermediates is a critical parameter in drug discovery and development. Degradation of such compounds can lead to the formation of impurities, potentially impacting reaction yields, final product purity, and toxicological profiles. This compound possesses functional groups that are known to be reactive under certain conditions. The aromatic amine moiety can be susceptible to oxidation, while the benzyl alcohol group can undergo oxidation or other transformations. The fluorine substituents are expected to enhance metabolic stability by strengthening the carbon-fluorine bond.[1][2] This guide aims to provide a framework for understanding and managing the stability of this compound.

Chemical Properties and Inherent Stability

This compound's structure suggests several potential stability concerns. Aromatic amines are known to be sensitive to light and air, which can lead to oxidative degradation and the formation of colored impurities. The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid. However, the strong electron-withdrawing nature of the two fluorine atoms on the aromatic ring is likely to influence the reactivity of both the amino and hydroxymethyl groups, potentially enhancing the compound's overall stability compared to its non-fluorinated analogs.[1]

Recommended Storage and Handling Conditions

While specific long-term stability data for this compound is not extensively documented in public literature, the following storage and handling conditions are recommended based on the general properties of aromatic amines and substituted benzyl alcohols.[3]

Data Presentation: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aromatic amine functionality. |

| Light | Amber vial or light-proof container | To protect against light-induced degradation. |

| Moisture | Tightly sealed container with desiccant | To prevent hydrolysis and other moisture-mediated reactions. |

| Purity | Store in a high-purity state | Impurities can sometimes catalyze degradation. |

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated. These pathways are critical to consider when developing analytical methods for stability testing.

Mandatory Visualization: Potential Degradation Pathways

References

(2-Amino-4,6-difluorophenyl)methanol molecular weight and formula

This technical guide provides comprehensive information on (2-Amino-4,6-difluorophenyl)methanol, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.

Core Data Presentation

The fundamental molecular properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₂NO | [1] |

| Molecular Weight | 159.13 g/mol | [1] |

| CAS Number | 1260783-44-5 | [2] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1=C(C=C(C(=C1N)C(=O)O)F)F | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide plausible and detailed protocols based on established chemical transformations of similar compounds.

Synthesis Protocol: Reduction of 2-Amino-4,6-difluorobenzoic acid

A common and effective method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 2-Amino-4,6-difluorobenzoic acid.[3][4][5] This can be achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Materials and Reagents:

-

2-Amino-4,6-difluorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (50 mL) under a nitrogen atmosphere.

-

Addition of Starting Material: 2-Amino-4,6-difluorobenzoic acid (1.0 eq.) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Quenching: Upon completion, the reaction mixture is cooled to 0 °C in an ice bath. The excess LiAlH₄ is cautiously quenched by the dropwise addition of water (volume equivalent to the mass of LiAlH₄ used), followed by the addition of a 15% aqueous sodium hydroxide solution (same volume as water), and finally, more water (3 times the initial volume of water).

-

Work-up: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are washed sequentially with a 1 M HCl solution, a saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure compound.[6]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and characterization of the synthesized this compound can be assessed using High-Performance Liquid Chromatography (HPLC). Given its fluorinated and aromatic nature, a reversed-phase method is appropriate.[7]

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector, a binary pump, an autosampler, and a column thermostat.[8][9]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice. For compounds with high fluorine content, a fluorinated stationary phase might offer alternative selectivity.[7]

-

Mobile Phase: A gradient elution using a mixture of two solvents:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

-

-

Gradient Program: A linear gradient from 10% to 90% Solvent B over 20 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration at 10% B for 5 minutes. The specific gradient can be optimized based on the observed retention time.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm for aromatic compounds).

-

Injection Volume: 10 µL

Sample Preparation:

-

A stock solution of the synthesized this compound is prepared by dissolving a known amount (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of acetonitrile or methanol).

-

The stock solution is then diluted to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

The sample solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.

Mandatory Visualization

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Synthetic workflow for this compound.

References

- 1. (2-Amino-3,4-difluorophenyl)methanol | C7H7F2NO | CID 118989723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vegpharm.com [vegpharm.com]

- 3. 2-Amino-4,6-difluorobenzoic acid | 126674-77-9 | FA54385 [biosynth.com]

- 4. 2-AMINO-4,6-DIFLUOROBENZOIC ACID CAS#: 126674-77-9 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molnar-institute.com [molnar-institute.com]

The Strategic Role of Fluorine Substitution in Aromatic Amino Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacological profiles.[1][2] This guide delves into the multifaceted role of fluorine substitution in the context of aromatic amino alcohols, a critical pharmacophore present in numerous endogenous neurotransmitters and synthetic drugs. By examining the effects of fluorination on key drug-like properties, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics. We will focus on norepinephrine analogues as a case study to illustrate the profound impact of strategic fluorination.

Core Concepts: The Impact of Aromatic Fluorination

The substitution of a hydrogen atom with fluorine on the aromatic ring of an amino alcohol can induce a cascade of effects that modulate its biological activity. These changes are primarily driven by fluorine's potent electron-withdrawing nature and its minimal steric footprint.

1. Modulation of Basicity (pKa): The high electronegativity of fluorine withdraws electron density from the aromatic ring, which in turn influences the basicity of the amino group in the side chain. Generally, aromatic fluorination leads to a decrease in the pKa of the amine. This can have significant consequences for a drug's bioavailability, as a lower pKa can increase the proportion of the neutral, more membrane-permeable species at physiological pH.[3]

2. Alteration of Lipophilicity (logP): The effect of fluorination on lipophilicity is context-dependent. While the C-F bond is more lipophilic than a C-H bond, the overall impact on the molecule's logP is influenced by changes in its polarity and intermolecular bonding capabilities.[4][5] Strategic placement of fluorine can either increase or decrease lipophilicity, providing a tool to optimize a compound's solubility and permeability profile.

3. Enhancement of Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage, particularly oxidation by cytochrome P450 enzymes. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic stability and, consequently, the half-life of a drug can be substantially increased.

4. Modification of Binding Affinity and Selectivity: Fluorine substitution can alter the electronic distribution (quadrupole moment) of the aromatic ring, influencing its interactions with amino acid residues in the binding pocket of a receptor. This can lead to changes in binding affinity (Ki) and, in some cases, a dramatic shift in selectivity for different receptor subtypes.[2][6]

5. Conformational Control: The introduction of fluorine can create novel intramolecular interactions (e.g., hydrogen bonds involving fluorine) or repulsive forces that can bias the conformational preferences of the molecule. This conformational restriction can pre-organize the ligand for a more favorable interaction with its target receptor, enhancing potency and selectivity.

Quantitative Data on Fluorinated Norepinephrine Analogues

To illustrate the principles outlined above, this section presents quantitative data for norepinephrine and its ring-fluorinated analogues. These compounds serve as a classic example of how positional fluorination can dramatically alter receptor selectivity.

Table 1: Physicochemical Properties of Fluorinated Norepinephrine Analogues

| Compound | Position of Fluorine | pKa (Amine) | logP |

| Norepinephrine | - | 8.58[5] | -1.24[5] |

| 2-Fluoronorepinephrine | 2 | ~7.8[2][6] | Data not available |

| 5-Fluoronorepinephrine | 5 | ~8.0[2][6] | Data not available |

| 6-Fluoronorepinephrine | 6 | ~7.9[2][6] | Data not available |

Table 2: Adrenergic Receptor Binding Affinities (Ki, nM) of Fluorinated (R)-Norepinephrine Analogues

| Compound | α1 Receptor | α2 Receptor | β1 Receptor | β2 Receptor |

| (R)-Norepinephrine | 150 | 130 | 850 | 2300 |

| (R)-2-Fluoronorepinephrine | >10,000 | 1,800 | 330 | 480 |

| (R)-6-Fluoronorepinephrine | 110 | 150 | >10,000 | >10,000 |

Data extracted from Lu et al., J. Med. Chem. 2000, 43 (8), pp 1611–1619.[7]

Data Summary: The data clearly demonstrates that the position of the fluorine atom dictates the adrenergic receptor selectivity.

-

2-Fluoro substitution dramatically decreases affinity for α-receptors while enhancing affinity for β-receptors, effectively creating a β-selective agonist.[6]

-

6-Fluoro substitution retains or slightly improves affinity for α-receptors while abolishing affinity for β-receptors, resulting in an α-selective agonist.[6][8]

-

5-Fluoro substitution (data not shown in table) results in a compound that retains mixed α and β agonist properties, similar to norepinephrine itself.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 6-Fluoronorepinephrine

This protocol is adapted from the synthesis described by Kirk et al. (1979).[2] The synthesis involves the conversion of a fluorinated benzaldehyde to a cyanohydrin, followed by reduction and demethylation.

Experimental Workflow for Synthesis

Caption: Synthesis of 6-Fluoronorepinephrine.

Step 1: Formation of the Cyanohydrin Trimethylsilyl Ether

-

To a solution of 3,4-dimethoxy-6-fluorobenzaldehyde (1.0 mmol) in a dry flask under an argon atmosphere, add trimethylsilyl cyanide (1.2 mmol) and a catalytic amount of anhydrous zinc iodide.

-

Stir the mixture at room temperature for 1 hour. Monitor the reaction by infrared spectroscopy for the disappearance of the carbonyl absorption.

-

Remove the excess trimethylsilyl cyanide under vacuum.

-

Add anhydrous diethyl ether to the residue.

Step 2: Reduction to the Amino Alcohol

-

Prepare a suspension of lithium aluminum hydride (LiAlH4) (2.0 mmol) in anhydrous diethyl ether in a separate flask under argon.

-

Add the ethereal solution of the cyanohydrin from Step 1 dropwise to the LiAlH4 suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2 hours.

-

Cool the reaction mixture in an ice bath and quench the excess LiAlH4 by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Stir the resulting suspension for 15 minutes, then filter. Wash the collected salts thoroughly with diethyl ether.

-

Dry the combined ether filtrates over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the dimethoxyphenethanolamine.

Step 3: Demethylation to 6-Fluoronorepinephrine

-

Dissolve the product from Step 2 (1.0 mmol) in anhydrous dichloromethane under an argon atmosphere and cool to -78 °C.

-

Add a solution of boron tribromide (BBr3) (2.5 mmol) in dichloromethane dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

-

Cool the mixture to 0 °C and cautiously add methanol to quench the excess BBr3, followed by the addition of water.

-

Remove the solvent under reduced pressure. The resulting crude 6-fluoronorepinephrine can be purified by recrystallization, typically as an oxalate or hydrochloride salt.

Determination of pKa by Potentiometric Titration

This is a standard method for determining the acid dissociation constant of an ionizable group.[3]

-

Calibration: Calibrate a pH meter using standard aqueous buffers of pH 4, 7, and 10.

-

Sample Preparation: Prepare a 1 mM solution of the aromatic amino alcohol in deionized water. To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M.

-

Titration Setup: Place 20 mL of the sample solution in a jacketed beaker maintained at 25 °C. Purge the solution with nitrogen to remove dissolved carbon dioxide. Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Acidification: Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.

-

Titration: Titrate the stirred solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Continue the titration until the pH reaches approximately 12. Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Determination of logP by the Shake-Flask Method

This is the traditional and most reliable method for measuring the partition coefficient of a compound between octanol and water.

-

Phase Pre-saturation: Shake equal volumes of 1-octanol and pH 7.4 phosphate-buffered saline (PBS) together for 24 hours to ensure mutual saturation. Separate the two phases.

-

Sample Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Partitioning: In a vial, combine a precise volume of the pre-saturated 1-octanol and pre-saturated PBS (e.g., 2 mL of each). Add a small aliquot of the compound's stock solution to achieve a final concentration in the low micromolar range.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous).

Determination of Binding Affinity (Ki) by Radioligand Competition Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[1][8]

General Workflow for Binding Assay

Caption: Radioligand Competition Binding Assay Workflow.

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line or tissue known to express the adrenergic receptor subtype of interest (e.g., rat cerebral cortex for α1 receptors). Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

Assay Setup: Set up a series of tubes or a 96-well plate. Each reaction will contain:

-

A fixed concentration of the radioligand (e.g., [3H]-Prazosin for α1 receptors) at a concentration near its Kd.

-

A fixed amount of the receptor membrane preparation.

-

Varying concentrations of the unlabeled test compound (the "competitor," e.g., 6-fluoronorepinephrine).

-

Control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

-

Incubation: Incubate the reactions at a defined temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway Visualization

Aromatic amino alcohols like norepinephrine exert their effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The subsequent signaling cascade depends on the receptor subtype (α or β) and the G-protein to which it couples.

Adrenergic Receptor Signaling Pathways

Caption: Adrenergic Receptor Signaling Pathways.

Conclusion

Fluorine substitution is a powerful and versatile tool in the optimization of aromatic amino alcohols for drug development. As demonstrated with norepinephrine analogues, the judicious placement of a single fluorine atom can profoundly alter the physicochemical properties and pharmacological profile of a molecule, leading to dramatic shifts in receptor selectivity. This guide provides a foundational understanding of the principles of aromatic fluorination, presents key quantitative data, and details the essential experimental protocols required to evaluate these effects. By leveraging the unique properties of fluorine, researchers can continue to design more potent, selective, and metabolically robust drug candidates.

References

- 1. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of (R)- and (S)-2- and 6-fluoronorepinephrine and (R)- and (S)-2- and 6-fluoroepinephrine: effect of stereochemistry on fluorine-induced adrenergic selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Fluoronorepinephrine - Wikipedia [en.wikipedia.org]

- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

discovery and initial characterization of (2-Amino-4,6-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of (2-Amino-4,6-difluorophenyl)methanol, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published data, this document presents a plausible synthetic route based on established chemical principles, including the synthesis of the key intermediate, 2-Amino-4,6-difluorobenzoic acid, and its subsequent reduction. This guide also furnishes predicted physicochemical and spectroscopic data to aid in the characterization of the target molecule. All experimental protocols are provided with detailed steps for laboratory synthesis. It is important to note that the biological activity of this compound has not been reported in the scientific literature.

Introduction

Fluorinated organic molecules are of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound (CAS No. 1260783-44-5) is a substituted benzyl alcohol that incorporates a difluorinated aniline moiety. While this compound is commercially available from several suppliers, there is a notable absence of peer-reviewed literature detailing its discovery, synthesis, and biological characterization. This guide aims to fill this gap by providing a comprehensive, albeit predictive, technical overview for researchers interested in this and related molecules.

Physicochemical and Spectroscopic Data

As no experimentally determined data for this compound is publicly available, the following table summarizes its predicted properties. These values are derived from computational modeling and comparison with structurally analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₇H₇F₂NO |

| Molecular Weight | 159.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.1-6.8 (m, 2H, Ar-H), 5.0-4.8 (br s, 2H, NH₂), 4.4 (d, J=5.5 Hz, 2H, CH₂), 5.2 (t, J=5.5 Hz, 1H, OH) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 160-157 (dd, C-F), 155-152 (dd, C-F), 125-120 (m, C-NH₂), 115-110 (m, C-CH₂OH), 100-95 (t, CH), 60-55 (CH₂) |

| Mass Spectrometry (ESI+) | m/z 160.05 [M+H]⁺ |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H, O-H stretch), 1620-1580 (N-H bend), 1500-1450 (C=C aromatic), 1250-1100 (C-F stretch) |

Proposed Synthesis

The synthesis of this compound can be logically achieved through a two-step process starting from commercially available precursors. The proposed pathway involves the synthesis of 2-Amino-4,6-difluorobenzoic acid followed by its reduction.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-difluorobenzoic acid

This protocol is adapted from the known synthesis of the target benzoic acid derivative.

Materials:

-

Appropriate isatin precursor

-

Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Water (H₂O)

-

Formic acid

Procedure:

-

Prepare a solution of sodium hydroxide (6.70 g, 167 mmol) and 30% hydrogen peroxide (6.7 mL) in water (60 mL).

-

In a separate flask, suspend the isatin intermediate (4.58 g, 25 mmol) in water (125 mL) and cool to 0 °C.

-

Add the NaOH/H₂O₂ solution dropwise to the isatin suspension while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 20 hours.

-

Upon reaction completion, adjust the pH of the mixture to 3 with formic acid. Exercise caution as this may cause foaming. The product will precipitate out of the solution.

-

Collect the precipitate by filtration and dry it in a desiccator over phosphorus pentoxide to yield 2-Amino-4,6-difluorobenzoic acid as a white solid.[1]

Step 2: Reduction of 2-Amino-4,6-difluorobenzoic acid to this compound

This is a general procedure for the reduction of a carboxylic acid to a primary alcohol.

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

Materials:

-

2-Amino-4,6-difluorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water (H₂O)

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous THF.

-

Dissolve 2-Amino-4,6-difluorobenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

-

Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Method B: Using Sodium Borohydride and Sulfuric Acid

This method is an alternative to using the more pyrophoric LiAlH₄.[2]

Materials:

-

2-Amino-4,6-difluorobenzoic acid

-

Sodium borohydride (NaBH₄)

-

Sulfuric acid (H₂SO₄)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-Amino-4,6-difluorobenzoic acid in THF in a round-bottom flask.

-

Add sodium borohydride (excess, e.g., 3-4 equivalents) portion-wise to the solution at room temperature.

-

Cool the mixture in an ice bath and add a solution of sulfuric acid in THF dropwise.

-

After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Discovery and Initial Characterization

There is no specific information available in the public domain regarding the initial discovery or first synthesis of this compound. It is likely that this compound was first synthesized as an intermediate for use in the preparation of more complex molecules, a common practice in the pharmaceutical and chemical industries. Its characterization would have followed standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis, leading to the data now found in chemical supplier catalogs.

Biological Activity and Signaling Pathways

As of the date of this publication, there are no published studies on the biological activity of this compound. Consequently, no associated signaling pathways have been identified. The presence of the fluorinated aniline moiety suggests that it could be explored as a building block in the synthesis of kinase inhibitors or other pharmacologically active agents, as fluorine substitution is a common strategy to enhance the potency and pharmacokinetic properties of drug candidates.

Logical Flow of Analysis

The characterization of a newly synthesized compound like this compound follows a standard analytical workflow to confirm its identity and purity.

Caption: Standard workflow for the characterization of a synthesized chemical compound.

Conclusion

This compound is a fluorinated building block with potential for broader application in scientific research, particularly in the development of novel pharmaceuticals and functional materials. This technical guide provides a foundational understanding of this compound by proposing a viable synthetic route and offering predicted characterization data. It is hoped that this document will stimulate further research into the properties and potential applications of this and related fluorinated molecules. Future experimental work is required to validate the proposed synthesis and to explore the currently unknown biological activities of this compound.

References

Methodological & Application

(2-Amino-4,6-difluorophenyl)methanol as a building block in organic synthesis

Application Notes and Protocols: (2-Amino-4,6-difluorophenyl)methanol

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of fluorinated heterocyclic compounds. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, making this reagent of particular interest in medicinal chemistry and materials science. The amino and hydroxyl functionalities on the same aromatic ring allow for versatile cyclization reactions to form a variety of fused ring systems. This document provides detailed protocols and application notes for the use of this compound in the synthesis of 5,7-difluoroquinolines via an indirect Friedländer annulation.

Key Applications

The primary application of this compound is in the synthesis of 5,7-difluoroquinoline derivatives. Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of fluorine atoms at the 5 and 7 positions can enhance these activities and improve pharmacokinetic profiles.

A robust and environmentally friendly method for this transformation is the transition-metal-free indirect Friedländer synthesis.[1] This reaction involves the condensation of this compound with a ketone or a secondary alcohol in the presence of a base to yield the corresponding 5,7-difluoroquinoline.[1][2][3][4]

Reaction Data

The following table summarizes representative examples of the indirect Friedländer synthesis of quinolines, adapted for this compound. The yields are based on reported values for similar substrates.[1]

| Entry | Ketone/Alcohol | Product | Yield (%) |

| 1 | Acetophenone | 5,7-Difluoro-2-phenylquinoline | 95 |

| 2 | Propiophenone | 5,7-Difluoro-3-methyl-2-phenylquinoline | 92 |

| 3 | Cyclohexanone | 1,2,3,4-Tetrahydro-5,7-difluoroacridine | 85 |

| 4 | 2-Pentanone | 2-Ethyl-5,7-difluoro-3-methylquinoline | 88 |

| 5 | 1-Indanone | 5,7-Difluoro-11H-indeno[1,2-b]quinoline | 90 |

Experimental Protocols

Protocol 1: Synthesis of 5,7-Difluoro-2-phenylquinoline

Materials:

-

This compound

-

Acetophenone

-

Potassium tert-butoxide (t-BuOK)

-

Benzophenone

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), acetophenone (1.2 mmol), benzophenone (1.0 mmol), and potassium tert-butoxide (1.2 mmol).

-

Add anhydrous toluene (5 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 5,7-Difluoro-2-phenylquinoline.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of 5,7-difluoroquinolines.

Experimental Workflow

References

Synthesis of (2-Amino-4,6-difluorophenyl)methanol Derivatives: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of (2-Amino-4,6-difluorophenyl)methanol, a valuable building block in medicinal chemistry and drug development. The synthetic approach involves a two-step process commencing with the preparation of 2-Amino-4,6-difluorobenzoic acid, followed by its reduction to the target phenylmethanol derivative. This protocol offers a comprehensive guide for researchers, including reaction conditions, purification methods, and characterization data.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique properties that fluorine atoms impart to bioactive compounds, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This compound and its derivatives are key intermediates in the synthesis of a variety of pharmacologically active agents. This application note details a reliable and reproducible method for the preparation of this important synthetic precursor.

Overall Reaction Scheme

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the synthesis of 2-Amino-4,6-difluorobenzoic acid from a suitable precursor. The second step is the reduction of the carboxylic acid functionality to a primary alcohol.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-difluorobenzoic Acid

This procedure is adapted from the reaction of 2,4,6-trifluorobenzonitrile with ammonia followed by hydrolysis.[1]

Materials:

-

2,4,6-Trifluorobenzonitrile

-

Aqueous Ammonia (28-30%)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Amination: In a sealed pressure vessel, 2,4,6-trifluorobenzonitrile is treated with an excess of aqueous ammonia. The reaction mixture is heated at a temperature between 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-